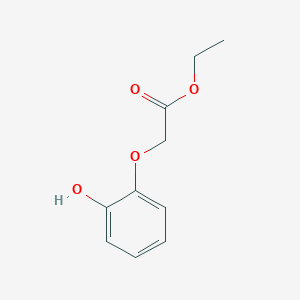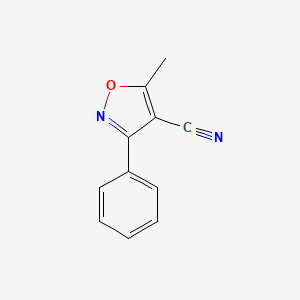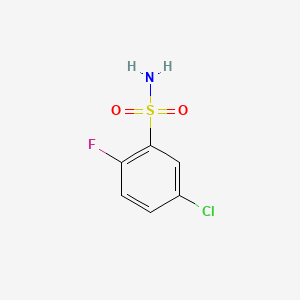
2-(2-ヒドロキシフェノキシ)酢酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-hydroxyphenoxy)acetate is an organic compound with the molecular formula C10H12O4. It is a phenolic ester, characterized by the presence of an ethyl ester group attached to a 2-hydroxyphenoxy moiety.
科学的研究の応用
Ethyl 2-(2-hydroxyphenoxy)acetate has several applications in scientific research:
生化学分析
Biochemical Properties
Ethyl 2-(2-hydroxyphenoxy)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and superoxide dismutase . These interactions help in reducing oxidative stress by increasing the activities of these enzymes. Additionally, Ethyl 2-(2-hydroxyphenoxy)acetate has been shown to modulate the levels of nitric oxide, malondialdehyde, and amyloid-beta, which are crucial in neuroprotective mechanisms .
Cellular Effects
Ethyl 2-(2-hydroxyphenoxy)acetate exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in primary cortical neuronal cells, Ethyl 2-(2-hydroxyphenoxy)acetate has demonstrated neuroprotective effects by reducing apoptotic cell death induced by hydrogen peroxide . It enhances the activities of antioxidant enzymes and decreases the production of pro-inflammatory cytokines such as interleukin-1 beta, interferon-gamma, interleukin-6, and tumor necrosis factor-alpha .
Molecular Mechanism
The molecular mechanism of Ethyl 2-(2-hydroxyphenoxy)acetate involves its interaction with various biomolecules. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, Ethyl 2-(2-hydroxyphenoxy)acetate has been shown to inhibit the expression of pro-apoptotic proteins such as Bax, caspase 9, and caspase 3, while promoting the expression of anti-apoptotic protein Bcl-2 . These interactions help in protecting cells from oxidative stress-induced apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(2-hydroxyphenoxy)acetate have been observed to change over timeStudies have shown that Ethyl 2-(2-hydroxyphenoxy)acetate maintains its neuroprotective effects over extended periods in in vitro models .
Dosage Effects in Animal Models
The effects of Ethyl 2-(2-hydroxyphenoxy)acetate vary with different dosages in animal models. At lower doses, it has been found to exhibit beneficial effects such as anti-inflammatory and antioxidant properties. At higher doses, it may cause toxic or adverse effects. For example, in mice, Ethyl 2-(2-hydroxyphenoxy)acetate demonstrated significant anti-inflammatory and antinociceptive activities at doses of 200 mg/kg and 400 mg/kg . No mortality or behavioral changes were observed up to a dose of 4000 mg/kg .
Metabolic Pathways
Ethyl 2-(2-hydroxyphenoxy)acetate is involved in various metabolic pathways. It interacts with enzymes such as acetyl-CoA synthetase and pyruvate dehydrogenase, which play crucial roles in central carbon metabolism . These interactions help in maintaining intracellular pools of acetyl-CoA, which is essential for energy production, lipid synthesis, and protein acetylation .
Transport and Distribution
The transport and distribution of Ethyl 2-(2-hydroxyphenoxy)acetate within cells and tissues involve specific transporters and binding proteins. The compound exhibits high gastrointestinal absorption and blood-brain barrier permeability . It is not a substrate for P-glycoprotein and does not inhibit major cytochrome P450 enzymes . These properties facilitate its effective distribution and localization within target tissues.
Subcellular Localization
Ethyl 2-(2-hydroxyphenoxy)acetate is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications. The compound’s presence in mitochondria is particularly significant as it plays a role in modulating mitochondrial function and protecting against oxidative stress .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-hydroxyphenoxy)acetate can be synthesized through the esterification of 2-hydroxyphenoxyacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, with sulfuric acid or p-toluenesulfonic acid as the catalyst .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(2-hydroxyphenoxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
Ethyl 2-(2-hydroxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: 2-(2-hydroxyphenoxy)ethanol.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
作用機序
The mechanism by which ethyl 2-(2-hydroxyphenoxy)acetate exerts its effects is primarily through its phenolic hydroxyl group. This group can participate in hydrogen bonding and electron donation, influencing various biochemical pathways. The compound may target enzymes and receptors involved in oxidative stress and inflammation, thereby modulating cellular responses .
類似化合物との比較
Similar Compounds
- Ethyl 2-(2-cyanophenoxy)acetate
- Ethyl 2-(4-cyanophenoxy)acetate
- Ethyl 2-phenoxyacetate
Uniqueness
Ethyl 2-(2-hydroxyphenoxy)acetate is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from similar compounds that lack the hydroxyl group or have different substituents, affecting their overall properties and applications .
特性
IUPAC Name |
ethyl 2-(2-hydroxyphenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6,11H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXKUZRPWHNNES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354902 |
Source


|
| Record name | ethyl 2-(2-hydroxyphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99186-63-7 |
Source


|
| Record name | ethyl 2-(2-hydroxyphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Ethoxyphenyl)amino]nicotinic acid](/img/structure/B1349201.png)




![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)



![5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B1349234.png)

